N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide
Description
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a dibenzoazepine core with a fluorinated benzenesulfonamide group
Properties
Molecular Formula |
C24H25FN2O2S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H25FN2O2S/c1-26(30(28,29)22-15-13-21(25)14-16-22)17-6-18-27-23-9-4-2-7-19(23)11-12-20-8-3-5-10-24(20)27/h2-5,7-10,13-16H,6,11-12,17-18H2,1H3 |
InChI Key |
PKZYKJKYCOBCDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines.
Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using reagents like propyl halides under basic conditions.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the amine with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dibenzoazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can interact with enzymes or proteins, inhibiting their function. The fluorine atom may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Imipramine: Another tricyclic antidepressant with structural similarities.
Chlorpromazine: An antipsychotic with a related tricyclic structure.
Uniqueness
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide is unique due to the presence of the fluorinated benzenesulfonamide group, which is not commonly found in similar compounds. This fluorine atom can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
